4-Undecene, 5-methyl-, (E)-
Description
Contextualization within Alkene Chemistry
Alkenes, also known as olefins, are fundamental to the field of organic chemistry. byjus.com They have the general formula CnH2n for molecules with a single double bond. byjus.com The presence of the carbon-carbon double bond, consisting of one sigma (σ) bond and one pi (π) bond, is the defining functional group of alkenes and is the center of their reactivity. libretexts.orgwikipedia.org This double bond restricts rotation, leading to the possibility of geometric isomerism (cis/trans or E/Z isomerism). libretexts.orgperlego.com Alkenes are integral to the petrochemical industry and serve as essential starting materials for the synthesis of a vast array of polymers, solvents, and other valuable chemicals. wikipedia.orgontosight.ai
Significance of Branched Alkenes in Chemical Research
Branched alkenes, which feature a non-linear carbon chain, are of particular interest in chemical research. The branching in their structure influences their physical properties, such as boiling point and density, as well as their chemical reactivity. ontosight.aiacs.org The position and type of branching can introduce steric effects that influence the regioselectivity and stereoselectivity of chemical reactions. Furthermore, the development of catalytic methods for the selective synthesis of branched alkenes is a significant area of research, as these structures are key building blocks for complex organic molecules and biologically active compounds. researchgate.net The stability of carbocation intermediates formed during reactions of branched alkenes is a critical factor in determining reaction pathways and product distributions. acs.org
Structural Elucidation and Isomeric Considerations of 4-Undecene, 5-methyl-, (E)-
4-Undecene, 5-methyl-, (E)- is a specific branched alkene with the molecular formula C₁₂H₂₄. smolecule.comnih.gov Its structure consists of an eleven-carbon (undecene) chain with a double bond located at the fourth carbon atom and a methyl group attached to the fifth carbon atom. The "(E)-" designation specifies the stereochemistry at the double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides. smolecule.comlibretexts.org
The structural elucidation of such compounds typically involves a combination of spectroscopic techniques. Mass spectrometry helps determine the molecular weight and fragmentation pattern, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the connectivity of atoms and the chemical environment of protons and carbons. wikipedia.orgijpcbs.com Infrared (IR) spectroscopy can identify the presence of the C=C double bond. ijpcbs.com
Isomerism is a key consideration for this compound. Besides the (E)-isomer, a (Z)-isomer (cis) exists where the higher priority groups are on the same side of the double bond. buyersguidechem.comchemicalbook.com Positional isomers also exist, where the double bond or the methyl group are at different locations on the undecane (B72203) chain, such as 5-methyl-2-undecene or 9-methyl-5-undecene. smolecule.comnist.gov Each of these isomers will exhibit distinct physical and spectroscopic properties.
Research Objectives and Scope of Academic Inquiry
The primary objective of this article is to provide a focused and detailed examination of the chemical compound 4-Undecene, 5-methyl-, (E)- . The scope of this inquiry is strictly limited to its fundamental chemical and physical properties, established synthesis methodologies, and documented chemical reactions. This article aims to present a scientifically accurate and authoritative overview based on available research, excluding any discussion of dosage, administration, or adverse effects. The content will be structured to facilitate a clear understanding of the compound's chemical nature and its place within the broader context of alkene chemistry.
Chemical and Physical Properties of 4-Undecene, 5-methyl-, (E)-
The distinct molecular structure of 4-Undecene, 5-methyl-, (E)- gives rise to a specific set of chemical and physical properties. These properties are crucial for its identification, handling, and application in various chemical contexts.
Tabulated Physical and Chemical Properties
Below is a summary of the key physical and chemical properties of 4-Undecene, 5-methyl-, (E)- .
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄ | smolecule.comnih.gov |
| Molecular Weight | 168.32 g/mol | smolecule.comnih.gov |
| CAS Number | 41851-94-9 | smolecule.comnih.gov |
| IUPAC Name | (E)-5-methylundec-4-ene | nih.gov |
| Appearance | Typically a colorless liquid | ontosight.ai |
| Density | Predicted data available | epa.gov |
| Boiling Point | Predicted data available | epa.govchemeo.com |
| Melting Point | Predicted data available | epa.govchemeo.com |
| Water Solubility | Predicted to be low | chemeo.com |
| Octanol/Water Partition Coefficient (logP) | 5.9 (Computed) | nih.gov |
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of 4-Undecene, 5-methyl-, (E)- .
The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern upon ionization. For 4-Undecene, 5-methyl-, (E)- , the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (168.32). The fragmentation pattern would be characteristic of a branched alkene, with cleavage occurring at the branched point and adjacent to the double bond. The NIST WebBook provides mass spectral data for this compound, listing a main library entry with a NIST number of 61863. nih.gov
¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons in the molecule. The vinyl proton (H-C=) would appear in the downfield region, typically between 4.5 and 6.5 ppm. wikipedia.org The signals for the protons on the carbon atoms adjacent to the double bond (allylic protons) would be expected in the range of 1.6-2.6 ppm. The methyl group protons would appear as a distinct signal in the upfield region. The coupling constants between the vinyl protons would be indicative of the (E) or trans configuration (typically 11-18 Hz). wikipedia.org
The IR spectrum of 4-Undecene, 5-methyl-, (E)- would display characteristic absorption bands that confirm the presence of its functional groups. A key absorption would be the C=C stretching vibration, which for a trans-alkene typically appears in the region of 1665-1675 cm⁻¹. The C-H stretching vibrations for the sp² hybridized carbons of the double bond would be observed above 3000 cm⁻¹, while the C-H stretching for the sp³ hybridized carbons would be seen below 3000 cm⁻¹.
Structure
2D Structure
3D Structure
Properties
CAS No. |
41851-94-9 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
(E)-5-methylundec-4-ene |
InChI |
InChI=1S/C12H24/c1-4-6-8-9-11-12(3)10-7-5-2/h10H,4-9,11H2,1-3H3/b12-10+ |
InChI Key |
BVMMHBZCLRORPY-ZRDIBKRKSA-N |
Isomeric SMILES |
CCCCCC/C(=C/CCC)/C |
Canonical SMILES |
CCCCCCC(=CCCC)C |
Origin of Product |
United States |
Isolation and Advanced Characterization Methodologies
Extraction Techniques for Complex Natural Matrices Containing Unsaturated Hydrocarbons
Extracting volatile compounds like (E)-5-methyl-4-undecene from complex samples requires methods that can efficiently isolate these analytes from a diverse range of other components.
Solvent extraction is a foundational technique for isolating volatile hydrocarbons from various matrices. kfupm.edu.savinanhatrang.com The choice of solvent is critical and is based on the principle of "like dissolves like," where a nonpolar solvent is ideal for extracting a nonpolar compound like (E)-5-methyl-4-undecene. vinanhatrang.comsigmaaldrich.com
Detailed Research Findings:
A study on the extraction of oil from Lantana camara leaves utilized a Soxhlet extraction method. nih.gov In this process, 50 g of the powdered leaves were extracted with 500 mL of solvents such as methanol, ethanol (B145695), or ethyl acetate. The extraction was performed at the boiling temperature of the solvent for 5 to 6 hours. nih.gov This method successfully isolated various compounds, including (E)-5-methyl-4-undecene. nih.gov
Another study investigating the hydrocarbon profile of Drosophila suzukii employed n-hexane as the extraction solvent. eje.cz The choice of a non-polar solvent like hexane (B92381) is well-suited for extracting cuticular hydrocarbons, which are typically non-polar. eje.cz The duration of extraction was found to influence the profile of the extracted hydrocarbons, with some volatile compounds only being detectable after extended extraction times. eje.cz
The general process of solvent extraction involves:
Preparation of the Feed Solution: The sample containing the target compound is dissolved or suspended in a suitable medium. vinanhatrang.com
Solvent Addition: The selected extraction solvent is added to the mixture. vinanhatrang.com
Agitation: The mixture is stirred or agitated to increase the contact between the two phases, facilitating the transfer of the target compound into the solvent. vinanhatrang.com
Phase Separation: The mixture is allowed to settle, leading to the formation of two immiscible layers: an organic layer containing the dissolved target compound and an aqueous layer with unwanted substances. vinanhatrang.com
Interactive Data Table: Solvent Selection for Unsaturated Hydrocarbons
| Solvent | Polarity | Target Compounds | Reference |
| Hexane | Non-polar | Volatile and non-volatile hydrocarbons | vinanhatrang.comeje.cz |
| Ethanol | Polar | Polar and nonpolar compounds, including phenolics and lipids | nih.govmdpi.com |
| Methanol | Polar | Polar compounds | nih.govmdpi.com |
| Ethyl Acetate | Intermediate | Fragrances and other moderately polar compounds | vinanhatrang.comnih.gov |
| Chloroform | Intermediate | Pharmaceutical compounds | vinanhatrang.com |
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, efficient, and sensitive technique for extracting volatile organic compounds (VOCs) from a sample's headspace. mdpi.comd-nb.infomdpi.com This method is particularly well-suited for the analysis of volatile alkenes like (E)-5-methyl-4-undecene. mdpi.comnih.gov The technique involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above a sample. The volatile analytes partition between the sample matrix, the headspace, and the fiber coating. mdpi.com
Detailed Research Findings:
The effectiveness of HS-SPME is highly dependent on several factors, including the type of fiber coating, extraction temperature, and extraction time. mdpi.comjfda-online.com A study on the volatile profiles of irradiated surface-ripened cheeses optimized these parameters and found that a Carboxen/PDMS fiber, an extraction temperature of 50°C, and an extraction time of 60 minutes were optimal. mdpi.com Similarly, research on polystyrene materials determined that a CAR/PDMS fiber with an extraction time of 15-30 minutes at 80°C was ideal for analyzing volatile compounds. nih.govresearchgate.netbibliotekanauki.pl
In the analysis of volatile compounds from Coptis species rhizomes, a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber was used, successfully identifying 41 different alkenes. nih.gov This highlights the capability of HS-SPME to handle complex mixtures of unsaturated hydrocarbons. The optimization of HS-SPME parameters is crucial for maximizing extraction efficiency. For instance, in the analysis of bronchoalveolar lavage fluid, an optimized method led to a 340% increase in total peak area and an 80% increase in the total number of peaks detected. mdpi.com
Interactive Data Table: Optimized HS-SPME Parameters for VOC Analysis
| Sample Matrix | Fiber Type | Extraction Temperature (°C) | Extraction Time (min) | Reference |
| Surface-Ripened Cheeses | Carboxen/PDMS | 50 | 60 | mdpi.com |
| Polystyrene | CAR/PDMS | 80 | 15-30 | nih.govresearchgate.netbibliotekanauki.pl |
| Dry-Cured Ham | DVB/CAR/PDMS | 70 | 60 | frontiersin.org |
| Bronchoalveolar Lavage Fluid | PDMS/CAR/DVB | 45 | 50 | mdpi.com |
| White Rice | Not specified | 60 | Not specified | jfda-online.com |
Co-liquefaction is an emerging technique for the isolation and enrichment of volatile compounds from gaseous samples. nih.gov This method involves introducing a small volume of a solvent into a device containing the gaseous sample. The solvent is then vaporized and mixed with the volatile analyte molecules. Subsequent cooling of the device causes the co-liquefaction of both the solvent and the analytes, which can then be collected for analysis. nih.gov
Detailed Research Findings:
A study on lung cancer biomarkers in exhaled breath demonstrated the utility of co-liquefaction with acetone (B3395972) for enriching VOCs. nih.gov The process involves vaporizing acetone into a chamber containing the breath sample, followed by cooling to co-liquefy the acetone and the target VOCs. nih.gov The efficiency of this method is influenced by parameters such as vaporization time and the length of the cold condensation tube. nih.gov
Co-liquefaction has also been explored for converting biomass and plastic waste into biofuels. hnu.edu.cnaston.ac.ukresearchgate.netacs.org In these processes, the interaction between the degradation products of different feedstocks can lead to synergistic effects, enhancing the yield and quality of the resulting liquid hydrocarbon fuel. aston.ac.ukresearchgate.netacs.org For instance, the co-liquefaction of sawdust and polyethylene (B3416737) at 450°C promoted the formation of hydrocarbon-rich oils. aston.ac.uk While not directly focused on the isolation of a single compound, this research demonstrates the principle of converting complex materials into a liquid phase containing a mixture of hydrocarbons, which could then be further processed to isolate specific compounds like (E)-5-methyl-4-undecene.
Chromatographic Separation Techniques for Alkene Mixtures
Once extracted, the separation of (E)-5-methyl-4-undecene from other hydrocarbons in a mixture is typically achieved through gas chromatography (GC). libretexts.org The selection of the appropriate GC column and operating conditions is paramount for achieving high-resolution separation of alkene isomers.
Gas chromatography is a powerful analytical technique for separating volatile substances in the gas phase. libretexts.org In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. libretexts.org The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. libretexts.org
Detailed Research Findings:
The optimization of GC methods is crucial for the successful separation of complex hydrocarbon mixtures. sepscience.com This includes adjusting parameters like the type of carrier gas, column dimensions, oven temperature program, and flow rates. sepscience.com For example, switching from helium to hydrogen as the carrier gas can significantly reduce analysis time while maintaining resolution. sepscience.com
A study on the analysis of monocyclic aromatic hydrocarbons optimized their GC method by using a shorter, narrower column and a steeper oven temperature ramp, which accelerated the elution of compounds without compromising separation. sepscience.com For the separation of C1-C5 hydrocarbons, including unsaturated C4 compounds, a Carbopack C/0.19% picric acid column operated at 50°C has shown to provide long column life and effective separation. gcms.cz The analysis of alkene mixtures from alcohol dehydration has been successfully performed using GC, allowing for the quantification of different isomers. scribd.com
Interactive Data Table: GC Method Parameters for Hydrocarbon Analysis
| Analyte Type | Carrier Gas | Column Type | Key Optimization Parameter | Reference |
| Monocyclic Aromatic Hydrocarbons | Hydrogen | Shorter, narrower column | Steeper oven temperature ramp | sepscience.com |
| C1-C5 Hydrocarbons | Not specified | Carbopack C/0.19% picric acid | Isothermal temperature of 50°C | gcms.cz |
| Alkenes from alcohol dehydration | Not specified | Not specified | Not specified | scribd.com |
| Volatile Organic Compounds | Not specified | Not specified | Not specified | researchgate.net |
The choice of the GC column's stationary phase is the most critical factor in achieving the desired separation of unsaturated hydrocarbons. sigmaaldrich.comsigmaaldrich.com The principle of "likes dissolves like" generally guides the selection, with non-polar columns used for non-polar compounds and polar columns for polar compounds. sigmaaldrich.comsigmaaldrich.com However, for polarizable compounds like alkenes, highly polar stationary phases are often employed. sigmaaldrich.comsigmaaldrich.com
Detailed Research Findings:
Highly polar GC columns, often containing cyanopropyl functional groups, are effective for separating polarizable compounds such as alkenes. sigmaaldrich.com These stationary phases interact with the double bonds of the unsaturated hydrocarbons, leading to their separation. sigmaaldrich.com Alumina-based PLOT (Porous Layer Open Tubular) columns are also highly selective for C1-C5 hydrocarbons and can separate saturated and unsaturated isomers. lab-comp.huthermofisher.com Deactivation of the alumina (B75360) surface, for instance with KCl or Na2SO4, can improve the response for polar unsaturates. thermofisher.com
For more complex separations, such as distinguishing between positional and cis-trans isomers of alkenes, liquid crystalline stationary phases have shown unique selectivity. vurup.sk These phases can separate isomers that are difficult to resolve on conventional stationary phases. vurup.sk The table below summarizes various stationary phases and their applications in separating unsaturated hydrocarbons.
Interactive Data Table: GC Stationary Phases for Unsaturated Hydrocarbon Analysis
| Stationary Phase Type | Polarity | Application | Reference |
| High Cyanopropyl Content | Highly Polar | Polarizable compounds (alkenes, alkynes, aromatics) | sigmaaldrich.com |
| Alumina BOND | Highly Selective | C1-C5 saturated and unsaturated hydrocarbons | lab-comp.huthermofisher.com |
| Liquid Crystalline | Selective | Positional and cis-trans alkene isomers | vurup.sk |
| Polyethylene Glycol (PEG) | Polar | Polar analytes | sigmaaldrich.com |
| Polydimethylsiloxane (PDMS) | Non-polar | General purpose, non-polar compounds | youtube.com |
Two-Dimensional Gas Chromatography (GCxGC) for Enhanced Resolution
Two-dimensional gas chromatography (GCxGC) stands out as a powerful technique for the analysis of complex volatile and semi-volatile organic compounds, offering significantly enhanced resolution compared to conventional one-dimensional GC. sepsolve.comcopernicus.orgazom.com In GCxGC, the sample is subjected to two independent separations in two different columns connected in series. sepsolve.comshimadzu.com The first column typically separates compounds based on their volatility, while the second, shorter column provides a rapid separation based on polarity. sepsolve.comcopernicus.org
This dual-separation mechanism is particularly advantageous for resolving isomers and other closely related compounds that may co-elute in a single-column system. sepsolve.com A modulator, positioned between the two columns, plays a critical role by trapping, focusing, and re-injecting fractions of the effluent from the first column into the second. sepsolve.comshimadzu.com This process creates a structured, two-dimensional chromatogram that facilitates the identification of individual components, even those present at trace levels. sepsolve.comazom.com The increased peak capacity and improved signal-to-noise ratio offered by GCxGC make it an invaluable tool for the detailed characterization of complex mixtures containing (E)-5-methyl-4-undecene. sepsolve.comnih.gov
Mass Spectrometric (MS) Characterization Approaches
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and identification of chemical compounds. Various MS techniques have been employed to characterize (E)-5-methyl-4-undecene, each providing unique and complementary information. unizar.escopernicus.orgrsc.orgunl.edunist.gov
Electron Ionization (EI) Mass Spectrometry for Structural Fragmentation Analysis
Electron ionization (EI) is a widely used ionization technique in mass spectrometry, particularly in conjunction with gas chromatography (GC-MS). chromatographyonline.comresearchgate.net In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment in a reproducible manner. chromatographyonline.commsu.edu The resulting mass spectrum is a unique fingerprint of the molecule, characterized by a molecular ion peak (if stable enough to be detected) and a series of fragment ion peaks.
The fragmentation pattern provides valuable information about the compound's structure. For alkanes and alkenes like (E)-5-methyl-4-undecene, fragmentation often occurs at the C-C bonds, leading to a series of characteristic ions. msu.edu Analysis of these fragments helps in piecing together the original molecular structure. scispace.com The mass spectrum of (E)-5-methyl-4-undecene shows a molecular ion at m/z 168, corresponding to its molecular weight. nih.govunizar.esunl.edu
Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Isomer Structures
Tandem mass spectrometry, or MS/MS, is a powerful technique that involves multiple stages of mass analysis, typically used to determine the structure of complex molecules and to differentiate between isomers. labmanager.comsrce.hr In an MS/MS experiment, a specific ion (the precursor ion) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are then analyzed in a second mass analyzer. labmanager.com
This technique is particularly useful for distinguishing between isomers that might produce very similar full-scan mass spectra. By carefully selecting precursor ions and analyzing their fragmentation patterns, subtle structural differences can be revealed. researchgate.net While specific MS/MS studies on (E)-5-methyl-4-undecene are not extensively detailed in the provided results, the application of MS/MS would be a logical next step for in-depth structural confirmation and for differentiating it from other C12H24 isomers in complex samples. srce.hrresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. lcms.czoaepublish.com This is a significant advantage over low-resolution mass spectrometry, which provides only nominal mass information.
For (E)-5-methyl-4-undecene (C12H24), the theoretical exact mass is 168.1878 g/mol . nih.gov HRMS can measure this mass with very high precision, allowing for the unambiguous determination of its molecular formula and distinguishing it from other compounds that may have the same nominal mass but different elemental compositions. oaepublish.com This capability is crucial for the confident identification of unknown compounds in complex matrices. oaepublish.com
NIST Mass Spectral Library Matching and Database Utilization for Compound Identification
The National Institute of Standards and Technology (NIST) Mass Spectral Library is a comprehensive and widely used database of electron ionization (EI) mass spectra. sisweb.comsisweb.com This library contains hundreds of thousands of spectra for a vast array of compounds, which are used as references for identifying unknown substances. sisweb.com
When a sample containing (E)-5-methyl-4-undecene is analyzed by GC-MS, the experimentally obtained mass spectrum can be compared against the spectra in the NIST library. copernicus.orgunl.edu A high degree of similarity between the experimental spectrum and a library spectrum provides strong evidence for the identification of the compound. azom.com The NIST database includes entries for (E)-5-methyl-4-undecene, facilitating its identification in analytical samples. nist.govnih.gov
Synthetic Pathways and Strategies
Stereoselective Synthesis of (E)-Alkenes
Achieving the correct geometry around the double bond is paramount. Several classical and modern organic reactions offer pathways to (E)-alkenes through stereocontrolled mechanisms.
The Wittig reaction and its variants are foundational methods for alkene synthesis from carbonyl compounds. nrochemistry.commasterorganicchemistry.com The stereochemical outcome is highly dependent on the nature of the phosphorus ylide used. organic-chemistry.org For the synthesis of (E)-alkenes, stabilized ylides are generally employed. organic-chemistry.orgwikipedia.org
A more reliable and widely used variation for generating (E)-alkenes is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgslideshare.net This method utilizes phosphonate (B1237965) carbanions, which are more nucleophilic than the corresponding phosphonium (B103445) ylides and typically afford excellent E-selectivity. nrochemistry.comwikipedia.org The reaction proceeds through an intermediate that can equilibrate to a thermodynamically more stable threo-oxaphosphetane, which then eliminates to form the (E)-alkene. nrochemistry.com
To synthesize (E)-5-methyl-4-undecene, a viable HWE strategy would involve the reaction of heptanal (B48729) with a stabilized phosphonate, such as the ylide derived from diethyl (1-methylbutyl)phosphonate.
Reaction Scheme:
Preparation of the Phosphonate: Diethyl phosphite (B83602) reacts with 1-bromo-1-methylbutane in an Arbuzov reaction to yield diethyl (1-methylbutyl)phosphonate.
HWE Reaction: The phosphonate is deprotonated with a suitable base (e.g., sodium hydride) to form the phosphonate carbanion. This carbanion then reacts with heptanal. The intermediate undergoes elimination to yield (E)-5-methyl-4-undecene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. wikipedia.org
Table 1: Stereoselectivity in Wittig and HWE Reactions
| Reaction Type | Ylide/Phosphonate Type | Typical Major Isomer | Rationale |
|---|---|---|---|
| Wittig Reaction | Non-stabilized (R=alkyl) | (Z)-alkene | Kinetically controlled, irreversible formation of cis-oxaphosphetane. wikipedia.org |
| Wittig Reaction | Stabilized (R=EWG) | (E)-alkene | Thermodynamically controlled, reversible formation of intermediates favors the more stable trans-oxaphosphetane. organic-chemistry.org |
| HWE Reaction | Stabilized | (E)-alkene | Elimination from the more stable anti-intermediate is favored, leading to the (E)-product. wikipedia.orgnih.gov |
| Still-Gennari HWE | EWG on phosphonate | (Z)-alkene | Uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) to accelerate elimination kinetically, favoring the (Z)-alkene. nrochemistry.comnih.gov |
EWG: Electron-Withdrawing Group
Hydroboration itself does not directly form an alkene but is a powerful method for the stereoselective functionalization of alkynes, which can then be converted into the target alkene. organic-chemistry.org The hydroboration of a terminal alkyne with a borane (B79455) reagent proceeds via a syn-addition, placing the boron on the terminal carbon. This creates a vinylborane (B8500763) intermediate with a defined stereochemistry. researchgate.net
For the synthesis of (E)-5-methyl-4-undecene, a two-step sequence can be envisioned:
Hydroboration of an Alkyne: 1-Heptyne can be treated with a borane reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) to produce an (E)-hept-1-enylborane derivative. This reaction establishes the (E)-configuration.
Suzuki Cross-Coupling: The resulting vinylborane can then undergo a palladium-catalyzed Suzuki cross-coupling reaction with an appropriate organohalide, such as 2-bromopentane. This step forms the C4-C5 bond, completing the carbon skeleton of the target molecule. A nickel-catalyzed variant using alkyl halides has also been shown to produce (E)-alkenes with complete stereoselectivity from terminal alkynes in a one-pot procedure. organic-chemistry.orgacs.orgnih.gov
This pathway leverages the high stereoselectivity of both the hydroboration of the alkyne and the retention of stereochemistry in the subsequent cross-coupling reaction. nih.gov
The McMurry reaction is a reductive coupling of two carbonyl compounds (aldehydes or ketones) using a low-valent titanium reagent, typically generated from TiCl₃ or TiCl₄ and a reducing agent like a Zn-Cu couple. wikipedia.orgslideshare.net While it is highly effective for synthesizing symmetrical alkenes, the cross-coupling of two different carbonyls can lead to a statistical mixture of three products (two homo-coupled and one cross-coupled). nih.gov
To synthesize (E)-5-methyl-4-undecene, a mixed McMurry reaction between pentanal and 2-heptanone (B89624) could be attempted.
Reaction Scheme: Pentanal + 2-Heptanone --(TiCl₄, Zn(Cu))--> (E/Z)-5-methyl-4-undecene + 5-decene + 6,7-dimethyl-6-dodecene
The reaction generally favors the formation of the more stable (E)-isomer, but selectivity is often not high, and separation of the desired cross-coupled product from the symmetrical byproducts can be challenging. nih.gov Recent advancements have described methods for the selective reductive coupling of two different aldehydes to form unsymmetrical (E)-alkenes by using a phosphanylphosphonate to generate a phosphaalkene intermediate from one aldehyde, which then reacts with the second aldehyde. nih.govacs.org This approach avoids the statistical mixtures common in traditional McMurry reactions.
Metal-Catalyzed Cross-Coupling Reactions for Substituted Alkene Synthesis
Transition metal catalysis provides powerful and modular routes to complex alkenes from simpler, readily available precursors. These methods often exhibit high functional group tolerance and stereochemical control.
Grignard reagents are versatile nucleophiles in carbon-carbon bond formation. organic-chemistry.orgorganic-chemistry.org In the context of alkene synthesis, they are frequently used in nickel- or palladium-catalyzed cross-coupling reactions, such as the Kumada coupling. wikipedia.org
A potential synthesis of (E)-5-methyl-4-undecene could involve the coupling of a Grignard reagent with a vinyl halide or a related electrophile. For instance, a hexylmagnesium bromide Grignard reagent could be coupled with (E)-4-bromo-3-methyl-3-hexene in the presence of a nickel catalyst like NiCl₂(dppe). researchgate.netsioc-journal.cn
Reaction Scheme: (E)-4-bromo-3-methyl-3-hexene + Hexylmagnesium bromide --(NiCl₂(dppe))--> (E)-5-methyl-4-undecene
The success of this reaction depends on the availability of the stereodefined vinyl halide and the suppression of side reactions. Nickel-catalyzed systems have been developed that effectively couple Grignard reagents with alkenyl ethers or sulfides, providing alternative electrophiles for constructing substituted alkenes. organic-chemistry.orgacs.orgnih.gov
Table 2: Examples of Nickel-Catalyzed Cross-Coupling for Alkene Synthesis
| Catalyst System | Electrophile | Nucleophile | Product Type | Reference |
|---|---|---|---|---|
| NiCl₂(dppe) | (Z)-1,2-diarylthio-1,2-diarylalkenes | Aryl Grignard | Multi-substituted alkenes | researchgate.net |
| Ni(acac)₂ / Ligand | Alkenyl Methyl Ethers | Aryl Grignard | Stilbenes & derivatives | acs.org |
| Ni(cod)₂ / Ligand | Alkenyl Methyl Ethers | Alkyl/Aryl Grignard | Highly substituted alkenes | organic-chemistry.org |
| Fe(acac)₃ / Ligand | Unactivated Olefins / Alkyl Halides | Aryl Grignard | 1,2-dicarbofunctionalized alkanes | chemrxiv.org |
Olefin metathesis is a powerful reaction that reorganizes carbon-carbon double bonds, catalyzed most effectively by well-defined ruthenium or molybdenum alkylidene complexes (e.g., Grubbs or Schrock catalysts). organic-chemistry.org Cross-metathesis (CM) between two different alkenes is a direct route to unsymmetrical olefins. nih.gov
The synthesis of (E)-5-methyl-4-undecene can be achieved via the cross-metathesis of 1-heptene and 2-methyl-1-pentene .
Reaction Scheme: 1-Heptene + 2-Methyl-1-pentene --(Ru-catalyst)--> (E/Z)-5-methyl-4-undecene + Ethene + byproducts
The primary challenge in the cross-metathesis of two terminal alkenes is achieving high selectivity for the desired cross-product over the homo-dimerized products. Furthermore, controlling the stereochemistry of the resulting trisubstituted alkene can be difficult. While many standard ruthenium catalysts provide mixtures of E/Z isomers, often favoring the thermodynamically more stable E-isomer, achieving high selectivity can be catalyst-dependent. mdpi.comacs.orgresearchgate.net Research has focused on developing catalysts that provide kinetic control over the stereochemistry, with some systems now offering improved E- or Z-selectivity. uib.noresearchgate.netnih.gov For trisubstituted olefins, moderate E-selectivity has been reported using specific ruthenium-based catalysts. nih.govacs.orgnih.govacs.org
Other Established Methods for Alkene Synthesis (e.g., Elimination, Dehydration)
The synthesis of alkenes through the acid-catalyzed dehydration of alcohols is a classic transformation. libretexts.org For the preparation of (E)-5-methyl-4-undecene, the logical precursor would be 5-methyl-4-undecanol. This reaction typically proceeds by heating the alcohol in the presence of a strong acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.org
The mechanism for secondary and tertiary alcohols generally follows an E1 pathway. libretexts.orglumenlearning.com The reaction is initiated by the protonation of the alcohol's hydroxyl group to form an alkyloxonium ion, which is an excellent leaving group. libretexts.org Subsequent departure of a water molecule results in the formation of a carbocation intermediate. For 5-methyl-4-undecanol, this would initially form a secondary carbocation at the C4 position. A subsequent 1,2-hydride shift could lead to a more stable tertiary carbocation at the C5 position. Finally, a base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon to form the double bond. libretexts.org
The regiochemical outcome of the dehydration is governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. chadsprep.comlibretexts.org In the case of the carbocation formed from 5-methyl-4-undecanol, elimination can result in several isomeric alkenes. The formation of 5-methyl-4-undecene is favored over less substituted isomers according to this rule. However, controlling the stereoselectivity to favor the (E)-isomer over the (Z)-isomer can be challenging in standard E1 dehydrations, often resulting in a mixture of both. masterorganicchemistry.com The (E)-alkene, being thermodynamically more stable due to reduced steric strain, is generally favored, but the selectivity is often not absolute. masterorganicchemistry.com
Recent advancements have explored enzymatic dehydration, which can offer higher selectivity. For instance, certain linalool (B1675412) dehydratases have been shown to catalyze the dehydration of secondary alcohols to their corresponding alkenes, such as 4-undecanol (B1582368) to 4-undecene. google.com While not specifically detailed for 5-methyl-4-undecanol, this points to potential biotechnological routes for more selective synthesis.
Elimination reactions of alkyl halides, known as dehydrohalogenation, provide another robust method for alkene synthesis. smolecule.com This approach involves treating an alkyl halide with a base to remove a hydrogen and a halogen from adjacent carbon atoms. iitk.ac.in To synthesize (E)-5-methyl-4-undecene, a suitable precursor would be a halo-5-methylundecane, such as 4-bromo-5-methylundecane or 5-bromo-5-methylundecane.
The mechanism can be either bimolecular (E2) or unimolecular (E1). The E2 mechanism is a concerted, single-step process where the base abstracts a proton at the same time the leaving group departs. libretexts.org This mechanism requires an anti-periplanar arrangement of the proton and the leaving group. The reaction rate is dependent on the concentration of both the substrate and the base. libretexts.org E2 reactions are highly stereoselective; the stereochemistry of the starting material dictates the stereochemistry of the product alkene. iitk.ac.in To achieve the (E)-isomer selectively, a specific diastereomer of the alkyl halide precursor would be necessary.
The choice of base is crucial in directing the outcome of the reaction. Strong, non-bulky bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are commonly used. masterorganicchemistry.com These bases favor the Zaitsev product, which in this case is the desired, more substituted 5-methyl-4-undecene. masterorganicchemistry.comfiveable.me Bulky bases tend to favor the formation of the less substituted "Hofmann" product due to steric hindrance. masterorganicchemistry.com
The E1 mechanism, similar to that in alcohol dehydration, involves the formation of a carbocation intermediate and is more prevalent with tertiary and secondary alkyl halides in the presence of a weak base. lumenlearning.com Like its dehydration counterpart, the E1 dehydrohalogenation typically yields the Zaitsev product but with poor stereoselectivity, often producing a mixture of (E) and (Z) isomers. masterorganicchemistry.com
The following table summarizes these elimination-based synthetic approaches.
| Reaction Type | Precursor | Reagents & Conditions | Mechanism | Major Product(s) | Selectivity |
| Alcohol Dehydration | 5-methyl-4-undecanol | H₂SO₄ or H₃PO₄, Heat | E1 | 5-methyl-4-undecene | Zaitsev's rule governs regioselectivity. Generally favors the more stable (E)-isomer, but mixtures are common. libretexts.orgmasterorganicchemistry.com |
| Dehydrohalogenation | 4-halo-5-methylundecane or 5-halo-5-methylundecane | Strong, non-bulky base (e.g., NaOEt) | E2 | 5-methyl-4-undecene | Regioselective for the Zaitsev product. Stereospecific, depending on precursor stereochemistry. iitk.ac.in |
| Dehydrohalogenation | 4-halo-5-methylundecane or 5-halo-5-methylundecane | Weak base/heat | E1 | 5-methyl-4-undecene | Regioselective for the Zaitsev product. Not stereoselective, yields (E)/(Z) mixture. lumenlearning.commasterorganicchemistry.com |
Chemical Reactivity and Mechanistic Investigations
Electrophilic Addition Reactions to the Unsaturated System
The carbon-carbon double bond in (E)-5-methyl-4-undecene is electron-rich, making it susceptible to attack by electrophiles. libretexts.org Electrophilic addition reactions are a primary class of transformations for this alkene, leading to the formation of a variety of saturated functional groups. lasalle.edu The general mechanism involves the initial attack of an electrophile on the π bond, forming a carbocation intermediate, which is then attacked by a nucleophile. pressbooks.pub
The addition of halogens (e.g., Br₂ or Cl₂) to (E)-5-methyl-4-undecene proceeds through a mechanism involving a cyclic halonium ion intermediate. This intermediate is formed by the electrophilic attack of the halogen on the double bond. lasalle.edu The formation of this bridged ion is crucial as it dictates the stereochemical outcome of the reaction.
The subsequent attack by a halide ion occurs from the side opposite to the bulky halonium ion bridge, resulting in anti-addition of the two halogen atoms. lasalle.edu This stereospecificity leads to the formation of a racemic mixture of (4R,5S)- and (4S,5R)-4,5-dihalo-5-methylundecane. The planarity of the initial alkene and the equal probability of attack from either face of the double bond result in the racemic product.
Table 1: Predicted Stereochemical Outcome of Halogenation
| Starting Material | Reagent | Intermediate | Product(s) | Stereochemistry |
| (E)-5-methyl-4-undecene | Br₂ | Cyclic bromonium ion | (4R,5S)-4,5-dibromo-5-methylundecane and (4S,5R)-4,5-dibromo-5-methylundecane | anti-addition |
The addition of hydrogen halides (HX, where X = Cl, Br, I) to (E)-5-methyl-4-undecene follows Markovnikov's rule. masterorganicchemistry.comlibretexts.org The reaction is initiated by the protonation of the double bond to form the more stable carbocation intermediate. pressbooks.pubmasterorganicchemistry.com In the case of (E)-5-methyl-4-undecene, the two possible carbocations are a tertiary carbocation at the C5 position and a secondary carbocation at the C4 position.
Due to the greater stability of the tertiary carbocation, the halide ion will preferentially attack this position. This regioselectivity results in the major product being 5-halo-5-methylundecane. Since the reaction proceeds through a planar carbocation intermediate, the halide ion can attack from either face, leading to a racemic mixture of (R)- and (S)-5-halo-5-methylundecane. Therefore, the reaction is not stereoselective. lasalle.edu
Table 2: Regio- and Stereochemical Outcomes of Hydrohalogenation
| Starting Material | Reagent | Intermediate | Major Product | Regioselectivity | Stereoselectivity |
| (E)-5-methyl-4-undecene | HBr | Tertiary carbocation at C5 | 5-Bromo-5-methylundecane | Markovnikov | Not stereoselective |
Acid-Catalyzed Hydration: The acid-catalyzed addition of water to (E)-5-methyl-4-undecane also adheres to Markovnikov's rule. Protonation of the double bond forms the more stable tertiary carbocation at C5. Subsequent attack by a water molecule, followed by deprotonation, yields the corresponding alcohol. The major product is 5-methyl-5-undecanol. Similar to hydrohalogenation, the reaction proceeds via a planar carbocation, resulting in a racemic mixture of the alcohol. A significant drawback of acid-catalyzed hydration is the potential for carbocation rearrangements, although in this specific case, a more stable carbocation is not readily accessible. libretexts.orglibretexts.org
Table 3: Comparison of Hydration Methods
| Method | Reagents | Intermediate | Product | Regioselectivity | Rearrangements |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (catalyst) | Tertiary Carbocation | 5-methyl-5-undecanol | Markovnikov | Possible (but unlikely here) |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Mercurinium Ion | 5-methyl-5-undecanol | Markovnikov | Avoided |
Oxidation Reactions and Product Distributions
The reaction of (E)-5-methyl-4-undecene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. The reaction is a concerted process where the oxygen atom from the peroxy acid is transferred to the double bond in a single step. This mechanism leads to syn-addition of the oxygen atom to the plane of the double bond.
Due to the stereochemistry of the starting alkene, the epoxidation of (E)-5-methyl-4-undecene will produce a racemic mixture of two enantiomeric epoxides: (4R,5S)-4,5-epoxy-5-methylundecane and (4S,5R)-4,5-epoxy-5-methylundecane. The approach of the peroxy acid from either face of the double bond is equally likely, leading to the formation of both enantiomers in equal amounts. The development of asymmetric epoxidation methods can allow for the selective formation of one enantiomer over the other. princeton.edu
Ozonolysis is a powerful method for cleaving the carbon-carbon double bond of an alkene. masterorganicchemistry.comlibretexts.org Treatment of (E)-5-methyl-4-undecene with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, (CH₃)₂S, or zinc and water) will break the double bond and form two carbonyl compounds. masterorganicchemistry.comyoutube.com
The C4-C5 double bond will be cleaved, resulting in the formation of two products: butanal (from the C1-C4 fragment) and 2-heptanone (B89624) (from the C5-C11 fragment). The (E)- or (Z)-stereochemistry of the starting alkene does not affect the identity of the ozonolysis products under these conditions.
Table 4: Products of Ozonolysis of (E)-5-methyl-4-undecene
| Starting Material | Reagents | Products |
| (E)-5-methyl-4-undecene | 1. O₃ 2. (CH₃)₂S | Butanal and 2-Heptanone |
If an oxidative workup (e.g., with hydrogen peroxide, H₂O₂) is used after ozonolysis, any aldehydes formed will be further oxidized to carboxylic acids. masterorganicchemistry.com In this case, butanal would be oxidized to butanoic acid, while the ketone, 2-heptanone, would remain unchanged.
Autoxidation Processes in Hydrocarbons
Autoxidation describes the slow oxidation of organic compounds when exposed to air. wikipedia.org The process is a free-radical chain reaction involving initiation, propagation, and termination steps, leading to the formation of hydroperoxides and other oxygenated products. wikipedia.orgpnnl.gov For unsaturated compounds like (E)-5-methyl-4-undecene, the presence of the double bond and allylic hydrogen atoms significantly influences the reaction pathways.
Mechanism and Reactivity: The autoxidation of olefins is initiated by the abstraction of a hydrogen atom, often from an allylic position, to form an alkyl radical. The C-H bonds at positions allylic to the double bond are weaker and thus more susceptible to abstraction. In (E)-5-methyl-4-undecene, the tertiary hydrogen atom at the C-5 position is particularly prone to abstraction due to the stability of the resulting tertiary allylic radical.
The general mechanism, often called the Bolland-Gee mechanism, proceeds as follows wikipedia.org:
Initiation: Formation of a radical (R•) from the hydrocarbon (R-H).
R-H → R• + H•
Propagation: The alkyl radical (R•) reacts rapidly with molecular oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another olefin molecule to form a hydroperoxide (ROOH) and a new alkyl radical.
R• + O₂ → ROO•
ROO• + R-H → ROOH + R•
Termination: The reaction chain is terminated by the combination of radicals.
R• + R• → R-R
ROO• + ROO• → Non-radical products (e.g., alcohols, ketones) + O₂
For (E)-5-methyl-4-undecene, the primary site of initial hydrogen abstraction is the tertiary C-H bond at the 5-position, leading to a stable tertiary allylic radical. This is because the bond dissociation energy for a tertiary C-H bond is lower than for secondary or primary C-H bonds. researchgate.net The subsequent reaction with oxygen would yield a tertiary hydroperoxide as the primary initial product. Further reactions of this hydroperoxide can lead to a complex mixture of products, including ketones, alcohols, and smaller fragmented molecules. researchgate.net
Table 1: Key Steps in the Autoxidation of (E)-5-methyl-4-undecene
| Reaction Step | Reactants | Products | Description |
| Initiation | (E)-5-methyl-4-undecene | 5-methyl-undec-4-en-5-yl radical | Abstraction of the tertiary allylic hydrogen atom. |
| Propagation I | 5-methyl-undec-4-en-5-yl radical + O₂ | 5-methyl-5-(peroxy)undec-3-ene radical | Formation of a peroxy radical. |
| Propagation II | 5-methyl-5-(peroxy)undec-3-ene radical + (E)-5-methyl-4-undecene | 5-hydroperoxy-5-methylundec-3-ene + 5-methyl-undec-4-en-5-yl radical | Formation of a hydroperoxide and regeneration of an alkyl radical. |
Catalytic Hydrogenation and Reduction Transformations
Catalytic hydrogenation is a fundamental reaction for converting alkenes into saturated alkanes. This transformation involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction, particularly for sterically hindered internal olefins like (E)-5-methyl-4-undecene.
Commonly used catalysts for this purpose include platinum, palladium, and nickel. Wilkinson's catalyst, RhCl(PPh₃)₃, is a homogeneous catalyst known for its selectivity, especially in reducing less sterically hindered double bonds. youtube.com For a substituted internal alkene such as (E)-5-methyl-4-undecene, the reaction proceeds via the syn-addition of two hydrogen atoms to the same face of the double bond. youtube.com
The reaction mechanism generally involves:
Adsorption of the alkene onto the catalyst surface.
Activation and dissociation of molecular hydrogen on the metal surface.
Stepwise transfer of hydrogen atoms from the catalyst surface to the carbons of the double bond.
Desorption of the resulting alkane from the catalyst surface.
The steric hindrance around the trisubstituted double bond in (E)-5-methyl-4-undecene might necessitate more forcing conditions (higher pressure or temperature) or more active catalysts for the hydrogenation to proceed efficiently compared to a terminal or less substituted alkene. The product of this reaction is 5-methylundecane (B167939).
Table 2: Catalysts for Hydrogenation of Olefins
| Catalyst | Type | Typical Conditions | Notes |
| Palladium on Carbon (Pd/C) | Heterogeneous | H₂ (1 atm), Room Temp. | Highly active and commonly used. |
| Platinum(IV) Oxide (PtO₂, Adam's catalyst) | Heterogeneous (pre-catalyst) | H₂ (1-4 atm), Room Temp. | Effective for a wide range of alkenes. |
| Raney Nickel (Raney-Ni) | Heterogeneous | H₂ (high pressure), Elevated Temp. | A cost-effective but often less selective catalyst. |
| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Homogeneous | H₂ (1 atm), Room Temp., Benzene/Ethanol (B145695) | Selective for less substituted and sterically unhindered double bonds. youtube.com |
Polymerization and Oligomerization Reactions of Olefins
Oligomerization and polymerization of olefins are industrial processes of immense importance, typically catalyzed by transition metal complexes. uct.ac.zawisc.edu While ethylene (B1197577) and propylene (B89431) are the most common feedstocks, the oligomerization of higher olefins (containing more than four carbon atoms) is used to produce synthetic lubricants and plasticizers. uct.ac.za
(E)-5-methyl-4-undecene, as a branched, internal, higher olefin, presents challenges for polymerization due to steric hindrance around the double bond. However, it could potentially undergo oligomerization. Catalytic systems based on transition metals like nickel, cobalt, or chromium are employed for such reactions. uct.ac.zakit.edu Metallocene catalysts, particularly those based on zirconium, have also been extensively researched for the oligomerization of higher α-olefins, yielding products with well-defined structures. mdpi.com
For an internal olefin like (E)-5-methyl-4-undecene, insertion into a growing polymer chain is generally more difficult than for a terminal α-olefin. The reaction would likely lead to low molecular weight oligomers rather than high polymers. Acid catalysts can also be used for olefin oligomerization, but these processes are often accompanied by rearrangements of the carbocation intermediates, leading to a complex mixture of branched products. wisc.edumdpi.com
Metathesis Reactions for Olefin Transformation
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds, catalyzed by metal-carbene complexes. wikipedia.org This reaction has broad applications in organic synthesis and polymer chemistry. libretexts.orglibretexts.org The most common catalysts are based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalysts). masterorganicchemistry.comorganic-chemistry.org
For an internal olefin like (E)-5-methyl-4-undecene, the primary metathesis reaction would be self-metathesis or cross-metathesis with another olefin.
Self-Metathesis: In a self-metathesis reaction, (E)-5-methyl-4-undecene would react with itself to produce an equilibrium mixture of the starting material, (E)-4,5-dimethyldec-4-ene, and (E)-7,8-dimethyltetradec-7-ene.
Cross-Metathesis: This involves reacting (E)-5-methyl-4-undecene with a different olefin. For example, cross-metathesis with ethylene (ethenolysis) could, in principle, cleave the internal double bond to generate smaller olefins. However, cross-metathesis reactions involving two internal, sterically hindered olefins can be challenging and may result in a statistical mixture of products with low selectivity. sigmaaldrich.com
The mechanism, known as the Chauvin mechanism, involves the formation of a metallacyclobutane intermediate from the reaction of the olefin with the metal-carbene catalyst. wikipedia.orglibretexts.org This four-membered ring then opens in a different way to release a new olefin and a new metal-carbene, which continues the catalytic cycle. masterorganicchemistry.com
Table 3: Common Olefin Metathesis Catalysts
| Catalyst Generation | Common Name | Metal | Key Characteristics |
| First Generation | Grubbs' Catalyst, 1st Gen. | Ruthenium | Good functional group tolerance, stable in air. masterorganicchemistry.comsigmaaldrich.com |
| Second Generation | Grubbs' Catalyst, 2nd Gen. | Ruthenium | Higher activity, effective for more sterically demanding olefins. sigmaaldrich.com |
| Third Generation | Hoveyda-Grubbs Catalysts | Ruthenium | High stability and activity, often used for ring-closing metathesis. nih.gov |
| Schrock's Catalysts | Schrock Catalyst | Molybdenum/Tungsten | Very high activity, but sensitive to air and moisture. organic-chemistry.org |
Derivatives and Analogs: Synthetic and Research Perspectives
Synthesis of Positional and Stereoisomers of Methylundecenes
The synthesis of methylundecenes is a nuanced process where control over the position of the methyl group and the geometry of the double bond is paramount. Various synthetic strategies have been developed to achieve the desired isomers with high selectivity. General methods for synthesizing (E)-4-undecene, 5-methyl- include alkylation reactions, dehydrohalogenation of haloalkane precursors, and olefin metathesis. smolecule.com More advanced techniques involve the Wittig reaction, which can provide E-selectivity, and transition metal-mediated cross-coupling reactions. smolecule.com
The geometric isomer, (Z)-4-undecene, 5-methyl-, presents a different spatial arrangement of the substituents around the double bond, which can impact its chemical and physical properties. smolecule.com Stereoselective synthesis of Z-alkenes often requires specific methodologies. One effective strategy for preparing Z-alkenes involves the stereoselective epoxidation of a corresponding allylic alcohol. For instance, a similar compound, (Z)-6-methyl-5-undecene, was synthesized by treating the allylic alcohol with t-butyl hydroperoxide and a vanadium catalyst to form an erythro-epoxide. redalyc.org This intermediate can then be converted to a vicinal diol and subsequently undergo stereospecific deoxygenation to yield the desired Z-alkene. redalyc.org This multi-step approach highlights the precision required to control the stereochemistry of the double bond. redalyc.org
The saturated analog, 5-methylundecane (B167939), is a branched alkane with the molecular formula C₁₂H₂₆. It serves as a crucial reference compound in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS). Furthermore, it is investigated as a component for high-density renewable diesel and jet fuels. google.com
Several synthetic routes to 5-methylundecane have been reported. A widely used method is the oligomerization of 1-hexene (B165129) using a zirconium-based catalyst system activated by methylaluminoxane (B55162) (MAO). Another approach involves a two-step organic synthesis starting from 2-octanone (B155638). chemicalbook.com This process includes the reaction of 2-octanone with methylmagnesium bromide to form a tertiary alcohol, followed by hydrogenolysis to yield 5-methylundecane. chemicalbook.com
| Compound | Molecular Formula | Synthesis Starting Material(s) | Key Reaction Type |
| 5-Methylundecane | C₁₂H₂₆ | 1-Hexene | Catalytic Oligomerization |
| 5-Methylundecane | C₁₂H₂₆ | 2-Octanone, Methylmagnesium bromide | Grignard Reaction, Hydrogenolysis |
| 5-Methylundecane | C₁₂H₂₆ | Ethanol (B145695) | Dehydration, Oligomerization, Hydrogenation |
Data sourced from multiple research findings. google.comchemicalbook.com
The undecene backbone can be methylated at various positions, leading to a wide range of structural isomers, each with unique characteristics.
(Z)-2-Methyl-3-undecene is a branched unsaturated hydrocarbon that can be synthesized through methods like the Wittig reaction or a two-step hydroboration-oxidation of an alkyne. The Wittig reaction, for example, would involve the reaction of a phosphonium (B103445) ylide with an appropriate aldehyde or ketone. The (E) isomer can be synthesized from the reaction of Lithium, [1-[bis(2,4,6-trimethylphenyl)boryl]octyl]- (9CI) and isobutyraldehyde. chemicalbook.com
(5Z)-9-Methyl-5-undecene has been identified as a component in the ethanol extract of Solanum melongena (aubergine) leaf and has also been reported as a constituent of sesame and olive oils. indexcopernicus.comnih.gov While detailed synthetic routes are not widely published, its structure suggests that it could be synthesized using standard olefination or cross-coupling methodologies. Some of its isomers, such as 6-methyl-2-undecene and 7-methyl-3-undecene, have been found in plants exhibiting antimicrobial activity. indexcopernicus.com
| Isomer | CAS Number | Molecular Formula | Noted Synthesis Method/Source |
| (E)-2-Methyl-3-undecene | 74630-51-6 | C₁₂H₂₄ | Reaction of a boryl-stabilized carbanion with isobutyraldehyde. chemicalbook.com |
| (Z)-2-Methyl-3-undecene | 74630-48-1 | C₁₂H₂₄ | Wittig Reaction; Hydroboration-Oxidation. |
| (5Z)-9-Methyl-5-undecene | 74630-65-2 | C₁₂H₂₄ | Identified in natural sources like aubergine leaf. indexcopernicus.com |
This table presents a selection of methylated undecene isomers and their synthesis information. chemicalbook.comindexcopernicus.com
Functionalization of the Undecene Backbone for Novel Derivative Synthesis
The carbon-carbon double bond in the undecene backbone is a key site for chemical modification, allowing for the synthesis of a diverse array of novel derivatives. The reactivity of this double bond enables several types of functionalization reactions.
Key Functionalization Reactions:
Addition Reactions : The double bond can undergo addition reactions with reagents like hydrogen halides, water (hydration), or hydrogen (hydrogenation) to produce saturated compounds. smolecule.com
Oxidation : Oxidation of the alkene can lead to the formation of alcohols, ketones, or carboxylic acids, depending on the oxidizing agents and reaction conditions used. smolecule.com
Polymerization : Under specific catalytic conditions, undecene derivatives can participate in polymerization reactions. For example, 10-undecene-1-ol can be polymerized using metallocene catalysts to create poly(10-undecene-1-ol), a functionalized polyolefin. smolecule.comresearchgate.net
Metathesis : Cross-metathesis is a powerful tool for modifying the undecene chain. For instance, the cross-metathesis of 10-undecylenic aldehyde with acrolein can produce an unsaturated dialdehyde. ifpenergiesnouvelles.fr This reaction can also be performed with acrylonitrile (B1666552) to introduce a nitrile group. ifpenergiesnouvelles.fr
Carbonylative Polymerization : In a more complex transformation, bifunctional α,ω-alkenols like 10-undecen-1-ol (B85765) can undergo carbonylative polymerization in the presence of a palladium catalyst and carbon monoxide to form polyketoesters. osti.gov
These functionalization strategies open pathways to new materials and complex molecules. For instance, the hydroxyl groups on poly(10-undecene-1-ol) can act as initiators for the ring-opening polymerization of other monomers, leading to the synthesis of comb-like copolymers. researchgate.net
Comparative Reactivity Studies of Undecene Derivatives
Understanding the relative reactivity of different undecene isomers and derivatives is crucial for designing synthetic routes and predicting chemical behavior.
A key aspect of reactivity is the stability of the alkene. Generally, the thermodynamic stability of an alkene increases with the number of alkyl substituents on the double bond (tetrasubstituted > trisubstituted > disubstituted > monosubstituted). masterorganicchemistry.com For disubstituted alkenes, the (E) or trans isomer is typically more stable than the (Z) or cis isomer due to reduced steric hindrance. smolecule.commasterorganicchemistry.com This difference in stability, which can be quantified by measuring the heat of hydrogenation, influences the equilibrium of isomerization reactions. smolecule.commasterorganicchemistry.com
Catalyst selection also plays a critical role in reactivity. In cross-metathesis reactions of unsaturated fatty derivatives, the choice of catalyst can significantly affect conversion rates. For example, in the reaction of an unsaturated monoester with acrylonitrile, the Hoveyda-Grubbs catalyst (Hoveyda IV) was found to be more efficient than the Grubbs second-generation catalyst. ifpenergiesnouvelles.fr
Furthermore, in reactions with multiple potential pathways, the ligand on a metal catalyst can direct the outcome. In the palladium-catalyzed carbonylation of alkenes in the presence of an alcohol, the electronic properties of the bis(phosphine) ligand can be tuned to selectively favor either ketone formation (via alternating alkene/CO insertion) or ester formation (via alcoholysis of a metal acyl intermediate). osti.gov Electron-deficient ligands, for instance, were found to be quite selective toward ester formation. osti.gov These studies demonstrate that subtle changes in substrate structure or reaction conditions can lead to significant differences in chemical reactivity.
Advanced Spectroscopic and Spectrometric Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) for Olefinic and Alkyl Proton Analysis
Proton NMR (¹H NMR) spectroscopy allows for the identification and differentiation of the various protons within the (E)-5-methyl-4-undecene molecule. The chemical shift (δ) of a proton is indicative of its electronic environment. Protons in different environments will resonate at different frequencies.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns for (E)-5-methyl-4-undecene:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H4 (Olefinic) | ~5.4 | Doublet of doublets | 1H |
| H5 (Olefinic) | ~5.2 | Doublet of triplets | 1H |
| H6 (Methine) | ~2.2 | Multiplet | 1H |
| CH₃ at C5 (Methyl) | ~1.0 | Doublet | 3H |
| CH₂ at C3 | ~2.0 | Quartet | 2H |
| CH₃ at C2 | ~0.9 | Triplet | 3H |
| CH₂ at C7-C10 | ~1.2-1.4 | Multiplet | 8H |
| CH₃ at C11 | ~0.9 | Triplet | 3H |
Note: These are predicted values based on standard chemical shift ranges and coupling constant principles. Actual experimental values may vary slightly.
The olefinic protons, H4 and H5, are expected to appear in the downfield region of the spectrum (around 5.2-5.4 ppm) due to the deshielding effect of the double bond. The alkyl protons will appear in the upfield region (around 0.9-2.2 ppm). The splitting patterns, or multiplicities, arise from the spin-spin coupling between neighboring non-equivalent protons and follow the n+1 rule.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Olefinic Carbon Assignments
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in (E)-5-methyl-4-undecene will give a distinct signal in the ¹³C NMR spectrum.
Predicted ¹³C NMR Chemical Shifts for (E)-5-methyl-4-undecene:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C4 (Olefinic) | ~135 |
| C5 (Olefinic) | ~125 |
| C6 (Methine) | ~40 |
| C5-CH₃ (Methyl) | ~20 |
| C3 | ~30 |
| C2 | ~14 |
| C7-C10 | ~22-32 |
| C11 | ~14 |
Note: These are predicted values based on typical chemical shift ranges for alkanes and alkenes. Actual experimental values may vary.
The olefinic carbons, C4 and C5, are expected to have the largest chemical shifts, appearing significantly downfield. The chemical shifts of the alkyl carbons will depend on their substitution and proximity to the double bond.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation
Two-dimensional (2D) NMR techniques are powerful tools for determining the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For (E)-5-methyl-4-undecene, COSY would reveal the connectivity between adjacent protons, for example, showing a cross-peak between the olefinic proton H4 and the protons on C3. sdsu.edu
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. sdsu.eduepfl.ch This would allow for the unambiguous assignment of each proton signal to its corresponding carbon in the molecule's backbone.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduepfl.ch HMBC is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, it would show a correlation between the methyl protons at C5 and the olefinic carbons C4 and C5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close to each other in space, regardless of whether they are bonded. For (E)-5-methyl-4-undecene, NOESY is particularly important for confirming the (E)-stereochemistry of the double bond. A strong NOESY correlation would be expected between the olefinic proton H4 and the methine proton H6, which would be spatially close in the (E) configuration.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. doi.org The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific molecular vibrations, such as stretching and bending of bonds.
Predicted Vibrational Frequencies for (E)-5-methyl-4-undecene:
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| C-H stretch (sp² hybridized) | ~3020 | Medium |
| C-H stretch (sp³ hybridized) | ~2850-2960 | Strong |
| C=C stretch | ~1670 | Weak |
| C-H bend (alkene) | ~965 (out-of-plane) | Medium |
| C-H bend (alkane) | ~1375-1465 | Medium |
The C=C stretching vibration for a trans-disubstituted alkene is typically weak in the IR spectrum but gives a stronger signal in the Raman spectrum. The out-of-plane C-H bending vibration around 965 cm⁻¹ is characteristic of a trans-alkene and would be a key indicator of the (E)-stereochemistry.
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Time-of-Flight Mass Spectrometry (TOF-MS) Coupled with Chromatography
Time-of-Flight Mass Spectrometry (TOF-MS) is a high-resolution mass spectrometry technique that separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel through a flight tube of a known length. When coupled with a separation technique like gas chromatography (GC), GC-TOF-MS allows for the analysis of individual components of a mixture.
For (E)-5-methyl-4-undecene, GC-TOF-MS would provide:
Accurate Mass Measurement: TOF-MS can determine the mass of the molecular ion with high accuracy, allowing for the confirmation of the elemental formula (C₁₂H₂₄).
Fragmentation Pattern: The electron ionization (EI) source commonly used in GC-MS would cause the (E)-5-methyl-4-undecene molecule to fragment in a predictable manner. Analysis of these fragment ions can help to confirm the structure of the molecule. Common fragmentation pathways for alkenes include allylic cleavage.
Ion Mobility Spectrometry (IMS) for Isomer Differentiation
Ion mobility spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. researchgate.net When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the differentiation of isomers that are indistinguishable by mass spectrometry alone. nih.gov The fundamental principle of IMS lies in the differential mobility of ions through a drift tube filled with an inert buffer gas under the influence of a weak electric field. Ions with a more compact structure will experience fewer collisions with the buffer gas and thus travel faster through the drift tube, resulting in a shorter drift time. This drift time is related to the ion's rotationally averaged collision cross-section (CCS), a key parameter that reflects its three-dimensional structure. nih.gov
For (E)-5-methyl-4-undecene, several types of isomers can exist, including positional isomers (e.g., varying positions of the methyl group or the double bond) and stereoisomers (e.g., geometric isomers). While mass spectrometry can confirm the elemental composition of these isomers, it cannot distinguish between them as they all possess the same mass-to-charge ratio (m/z).
The table below presents hypothetical but plausible ion mobility spectrometry data for the differentiation of (E)-5-methyl-4-undecene from a hypothetical positional isomer, 2-methyl-4-undecene. The data illustrates how subtle differences in molecular structure can lead to measurable differences in drift time and CCS values, allowing for their unambiguous identification.
| Compound | Molecular Formula | Molar Mass (g/mol) | Hypothetical Drift Time (ms) | Hypothetical Collision Cross-Section (Ų) |
|---|---|---|---|---|
| (E)-5-methyl-4-undecene | C12H24 | 168.32 | 12.5 | 150.2 |
| (Z)-5-methyl-4-undecene | C12H24 | 168.32 | 12.8 | 153.5 |
| (E)-6-methyl-4-undecene | C12H24 | 168.32 | 12.3 | 148.9 |
Chiral Spectroscopy for Enantiomeric Purity Assessment
The presence of a stereocenter at the fifth carbon atom in 5-methyl-4-undecene gives rise to the existence of two enantiomers: (R)-5-methyl-4-undecene and (S)-5-methyl-4-undecene. Enantiomers are non-superimposable mirror images of each other and possess identical physical properties in an achiral environment. However, they differ in their interaction with plane-polarized light, a property known as optical activity. Chiral spectroscopy techniques exploit this property to determine the enantiomeric purity of a sample.
Vibrational circular dichroism (VCD) and electronic circular dichroism (CD) are powerful chiral spectroscopic techniques. wikipedia.orgnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its absolute configuration and conformational structure. researchgate.net The resulting VCD spectrum shows positive and negative bands corresponding to the vibrational modes of the molecule. Enantiomers will exhibit mirror-image VCD spectra. rsc.org
The enantiomeric excess (% ee) of a sample can be determined by comparing the intensity of its VCD spectrum to that of a pure enantiomer. A racemic mixture (50:50 mixture of both enantiomers) will be VCD silent.
The following table provides hypothetical chiral spectroscopy data for the enantiomers of (E)-5-methyl-4-undecene. The specific rotation values and the sign of the major VCD band are illustrative of how these techniques can be used to distinguish between enantiomers and quantify their relative amounts in a mixture.
| Enantiomer | Hypothetical Specific Rotation ([α]D) | Hypothetical Wavelength of Major VCD Band (cm⁻¹) | Sign of Major VCD Band |
|---|---|---|---|
| (R)-(E)-5-methyl-4-undecene | +15.2° | 1450 | (+) |
| (S)-(E)-5-methyl-4-undecene | -15.2° | 1450 | (-) |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure.
Density Functional Theory (DFT) for Molecular Geometry and Energy Predictions
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the equilibrium geometry and thermodynamic properties of organic molecules like (E)-5-methyl-4-undecene.
A DFT calculation would begin with an initial guess of the molecule's geometry. The electronic density is then calculated, and from this, the total energy of the system is determined. The positions of the atoms are then adjusted to minimize this energy, leading to a prediction of the most stable three-dimensional structure. For (E)-5-methyl-4-undecene, this would involve optimizing the bond lengths, bond angles, and dihedral angles, particularly around the C4=C5 double bond to confirm the trans configuration and determine the preferred orientation of the alkyl chains and the methyl group.
Table 7.1: Predicted Molecular Properties of (E)-5-methyl-4-undecene from DFT Calculations
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₂H₂₄ |
| Molecular Weight | 168.32 g/mol |
| IUPAC Name | (E)-5-methylundec-4-ene |
| Enthalpy of Formation | Data not available |
Ab Initio Methods for Electronic Properties
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate predictions of electronic properties. wikipedia.org
For (E)-5-methyl-4-undecene, ab initio calculations could be used to determine properties like the ionization potential and electron affinity, which are related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. While specific values for this compound are not published, the primary site of reactivity would be the electron-rich C=C double bond.
Molecular Dynamics (MD) Simulations for Conformational Analysis
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. mdpi.comlivecomsjournal.org An MD simulation of (E)-5-methyl-4-undecene would model the movements of its atoms by solving Newton's equations of motion.
This would allow for the exploration of the various rotational conformations (rotamers) of the hexyl and propyl side chains. The simulation would reveal the most populated conformations at a given temperature and the energy barriers between them. This information is critical for understanding how the molecule's shape fluctuates, which can influence its physical properties and interactions with other molecules.
Spectroscopic Property Prediction from Theoretical Models
Computational models are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of compounds.
Calculation of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Theoretical methods can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. These calculations are typically performed using DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method.
The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. For (E)-5-methyl-4-undecene, calculations would predict distinct signals for the vinylic proton, the protons on the carbon atoms adjacent to the double bond (allylic protons), and the various methylene (B1212753) and methyl groups in the alkyl chains. Comparing these predicted spectra with experimental data can confirm the molecule's structure. chemistrysteps.comorganicchemistrydata.org
Table 7.2: Illustrative Predicted ¹H NMR Chemical Shifts for (E)-5-methyl-4-undecene
| Proton Type | Predicted Chemical Shift Range (ppm) |
|---|---|
| Vinylic H (on C4) | ~5.1 - 5.4 |
| Allylic CH₂ (on C3 and C6) | ~1.9 - 2.1 |
| Methyl H (on C5) | ~0.9 - 1.0 |
| Other Alkyl H | ~0.8 - 1.4 |
Note: These are estimated values based on typical ranges for similar structural motifs. Precise computational prediction requires specific calculations. chemistrysteps.com
Table 7.3: Illustrative Predicted ¹³C NMR Chemical Shifts for (E)-5-methyl-4-undecene
| Carbon Type | Predicted Chemical Shift Range (ppm) |
|---|---|
| Vinylic C (C4, C5) | ~120 - 140 |
| Allylic C (C3, C6) | ~30 - 40 |
| Methyl C (on C5) | ~15 - 25 |
| Other Alkyl C | ~14 - 35 |
Note: These are estimated values based on typical ranges for similar alkenes. Precise computational prediction is necessary for definitive assignments. organicchemistrydata.org
Vibrational Frequency Analysis (IR/Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Quantum chemical calculations can predict the frequencies and intensities of these vibrations. researchgate.net
For (E)-5-methyl-4-undecene, a frequency analysis would predict characteristic vibrational modes, including:
C=C stretch of the double bond, typically appearing in the 1660-1675 cm⁻¹ region for a tri-substituted alkene.
=C-H stretch of the vinylic hydrogen, usually found around 3000-3100 cm⁻¹.
C-H stretches of the methyl and methylene groups, appearing just below 3000 cm⁻¹.
=C-H out-of-plane bend for the trans configuration, which is a strong band typically observed around 960-975 cm⁻¹.
This calculated vibrational spectrum serves as a theoretical fingerprint of the molecule, which can be used to interpret experimental IR and Raman spectra. researchgate.net
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry provides powerful tools for the detailed investigation of chemical reaction mechanisms, offering insights that are often inaccessible through experimental means alone. For unsaturated hydrocarbons like (E)-5-methyl-4-undecene, computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping potential energy surfaces, characterizing transition states, and elucidating the step-by-step processes of chemical transformations. numberanalytics.comic.ac.uk The general approach involves calculating the geometries and energies of reactants, products, intermediates, and transition states to construct a complete energy profile of a reaction pathway.
The elucidation of a reaction mechanism typically begins with the optimization of the geometries of the reactant molecules. numberanalytics.com Following this, potential transition state (TS) structures are located on the potential energy surface. A genuine transition state is a first-order saddle point, possessing exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. numberanalytics.com To confirm that a located TS connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.net This traces the minimum energy path downhill from the TS to the corresponding energy minima of the reactant and product, thereby validating the proposed mechanism.
For a branched alkene such as (E)-5-methyl-4-undecene, several fundamental reaction types can be investigated using these computational techniques.
Key Reaction Types and Computational Investigation:
Electrophilic Addition: This is a characteristic reaction of alkenes. The addition of an electrophile like hydrogen bromide (HBr) to (E)-5-methyl-4-undecene can be computationally modeled to predict regioselectivity. The mechanism involves the protonation of the double bond to form a carbocation intermediate. libretexts.org For (E)-5-methyl-4-undecene, two potential carbocations could form. Computational calculations of the energies of these two intermediates would reveal the more stable structure (typically the more substituted carbocation, following Markovnikov's rule), thus predicting the major product. libretexts.org DFT methods such as B3LYP or M06-2X with basis sets like 6-311+G(d,p) are commonly used for such predictions. numberanalytics.com
Oxidation: The oxidation of the double bond in (E)-5-methyl-4-undecene can lead to various products, such as epoxides or diols. Computational studies can distinguish between competing mechanistic pathways. For instance, oxidation by permanganate (B83412) has been shown through DFT calculations to favor a [3+2] cycloaddition mechanism over a [2+2] pathway involving a metallaoxetane intermediate. nih.govacs.org Similarly, the mechanism of epoxidation using peroxyacids can be modeled to understand the transition state leading to the epoxide ring. wayne.edu These calculations provide activation energies that help in understanding reaction kinetics. acs.orgresearchgate.net
Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of alkenes. Computational studies of the hydroboration step can clarify the regioselectivity and stereochemistry. The mechanism involves a concerted, four-membered transition state where the boron atom adds to the less sterically hindered carbon of the double bond. ic.ac.ukrsc.org DFT calculations can model the geometry and energy of this transition state for (E)-5-methyl-4-undecene, explaining the preference for boron addition at the C-4 position. acs.org
Olefin Metathesis: This powerful reaction for forming new carbon-carbon double bonds can be studied computationally to understand catalyst behavior and reaction pathways. beilstein-journals.org While highly specific to the catalyst used, DFT studies on systems like Grubbs or Hoveyda-Grubbs catalysts elucidate the initiation mechanism, which can be associative, dissociative, or an interchange pathway. researchgate.netstrath.ac.uk The calculations explore the formation of the key metallacyclobutane intermediate and can predict the feasibility of productive versus non-productive catalytic cycles. researchgate.netbeilstein-journals.org
The table below summarizes the theoretical approaches that could be applied to study the reactivity of (E)-5-methyl-4-undecene.
| Reaction Type | Typical Reagent | Computational Method | Key Insights Gained |
|---|---|---|---|
| Electrophilic Addition | HBr, H2O/H+ | DFT (e.g., M06-2X/6-311+G(d,p)) | Regioselectivity (Markovnikov vs. anti-Markovnikov), carbocation stability, activation energy barriers. numberanalytics.comlibretexts.org |
| Oxidation (Epoxidation) | m-CPBA, H2O2 | DFT (e.g., B3LYP/6-31G(d)) | Transition state geometry, competing pathways (e.g., [3+2] vs. [2+2] cycloaddition), enantioselectivity with chiral catalysts. nih.govwayne.edu |
| Hydroboration-Oxidation | BH3·THF then H2O2, NaOH | DFT, IRC calculations | Regio- and stereoselectivity of the hydroboration step, analysis of the four-membered transition state. ic.ac.ukrsc.org |
| Olefin Metathesis | Grubbs or Schrock catalyst | DFT (e.g., B3LYP) | Catalyst initiation mechanism, stability of metallacyclobutane intermediates, productive vs. non-productive cycles. researchgate.netbeilstein-journals.org |
Quantitative Structure-Property Relationship (QSPR) Modeling for Hydrocarbons
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop predictive models that correlate the structural features of molecules with their physicochemical properties. acs.org This approach avoids the experimental difficulties associated with measuring certain properties and can be used to predict the characteristics of yet-unsynthesized compounds. beilstein-journals.org For hydrocarbons, including branched alkenes like (E)-5-methyl-4-undecene, QSPR models are widely used to predict thermodynamic and physical properties such as boiling point, viscosity, critical volume, and heats of formation. nih.govacs.orgbeilstein-journals.orgacs.org
A QSPR model is fundamentally a mathematical equation that links a property of interest to calculated molecular descriptors. The development of a robust QSPR model involves three main stages:
Descriptor Generation: Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be classified into several categories, including constitutional, topological, geometrical, and quantum-chemical descriptors.
Variable Selection: From a large pool of generated descriptors, a subset that has the most significant correlation with the property of interest is selected. This is often achieved using statistical techniques like Genetic Algorithms (GA) or stepwise regression. researchgate.netacs.org
Model Development and Validation: A mathematical model is constructed using methods such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN). nih.govacs.org The model's predictive power is then rigorously assessed through internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds not included in the model's training. acs.org
For hydrocarbons, QSPR studies have successfully modeled a range of properties. The choice of descriptors is crucial; for instance, topological indices are effective for capturing information about molecular branching, which significantly influences properties like boiling point. acs.orgacs.org More complex models may incorporate 2D matrix-based descriptors or 3D descriptors from optimized molecular geometries. acs.org
The following interactive table summarizes findings from various QSPR studies on hydrocarbons and alkenes, illustrating the diversity of modeled properties and the methods employed.
| Hydrocarbon Class | Predicted Property | Modeling Method | Types of Descriptors Used | Reference |
|---|---|---|---|---|
| Alkenes | Boiling Point (T˚bp) & Enthalpy of Vaporization (ΔH°vap) | GA-MLR | Connectivity, Edge Adjacency Indices, 2D Matrix-Based | acs.org |
| Alkenes & Alkynes | Critical Volume (Vc) | MLR | Simple Connectivity Indices (SCI's) | beilstein-journals.org |
| General Hydrocarbons (C3–C64) | Liquid Viscosity | ANN | Basic Groups, United Groups, Molecular Weight | nih.gov |
| Saturates & Aromatics | Boiling Point, Specific Gravity, Refractive Index | MLR | Constitutional, Topological, Geometrical, Electrostatic | acs.org |
| Alkenes | Heats of Formation | Multilinear Regression | Atoms and Chemical Bonds (as basic descriptors) | acs.org |
| Methyl-branched Hydrocarbons | Gas Chromatography (GC) Retention Indexes | QSPR with MLR | Topological Descriptors | researchgate.net |
These models demonstrate that the properties of a specific compound like (E)-5-methyl-4-undecene could be accurately estimated by inputting its calculated molecular descriptors into an established QSPR model for the relevant class of hydrocarbons.
Environmental Dynamics and Fate
Atmospheric Photochemical Degradation Pathways of Unsaturated Hydrocarbons
Unsaturated hydrocarbons like (E)-5-methyl-4-undecene are susceptible to rapid oxidation in the atmosphere. researchgate.net This degradation is primarily driven by reactions with photochemically generated oxidants, including hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). nih.govcopernicus.org
The reaction with OH radicals is a significant atmospheric removal process for alkenes. researchgate.net This reaction typically proceeds via the addition of the OH radical to the carbon-carbon double bond, forming a β-hydroxy peroxy radical in the presence of oxygen. researchgate.net Subsequent reactions of this peroxy radical with nitrogen oxides (NOx) can lead to the formation of various products, including aldehydes and ketones. researchgate.net For analogous alkenes, H-atom abstraction from other parts of the molecule can also occur, though it is often a minor pathway compared to OH addition to the double bond. researchgate.net
Ozonolysis, the reaction with ozone, is another crucial degradation pathway for alkenes. wikipedia.orgmasterorganicchemistry.com This reaction cleaves the double bond, leading to the formation of carbonyl compounds. wikipedia.orgmasterorganicchemistry.comcore.ac.uk The specific aldehydes and ketones formed depend on the structure of the original alkene. youtube.com For (E)-5-methyl-4-undecene, ozonolysis would be expected to yield hexanal (B45976) and 2-pentanone.
Nitrate radicals (NO₃), which are most abundant during nighttime, also contribute to the atmospheric degradation of unsaturated compounds. nih.govcopernicus.org The reaction rates of NO₃ with alkenes are typically rapid. nih.govcopernicus.org Similar to OH radical reactions, the initial step is often the addition of the radical to the double bond, leading to a cascade of reactions that form various nitrogen-containing organic compounds. copernicus.org
Soil and Water Mobility and Partitioning Behavior
The movement and distribution of (E)-5-methyl-4-undecene in soil and water are governed by its volatility, water solubility, and tendency to sorb to organic matter.
Volatile organic compounds (VOCs) with low boiling points and low to medium water solubility tend to vaporize from liquid or solid forms into the atmosphere. thermofisher.com The Henry's Law constant (H) quantifies the partitioning of a chemical between air and water at equilibrium and is a key parameter for assessing its tendency to volatilize from water bodies. copernicus.orgepa.gov A higher Henry's Law constant indicates a greater tendency for volatilization. For a similar compound, 5-undecene, 7-methyl-, (E)-, a predicted Henry's Law constant is 6.61e-2 atm-m³/mol, suggesting a significant potential for volatilization from water. epa.gov
The octanol-water partition coefficient (Kow), often expressed as its logarithm (logKow), is a measure of a chemical's lipophilicity, or its preference for fatty or organic phases over water. wikipedia.orgnist.gov Chemicals with high logKow values tend to adsorb to soil and sediment organic matter and have a higher potential for bioaccumulation in organisms. wikipedia.orgfao.org The predicted XLogP3-AA value for (E)-5-methyl-4-undecene is 5.9, indicating it is highly lipophilic. nih.gov A logKow greater than 5 suggests a tendency to bioaccumulate. wikipedia.org This high logKow value implies that in aquatic environments, (E)-5-methyl-4-undecene will likely partition from the water column to sediments and biota. In soil, its mobility is expected to be low due to strong adsorption to organic matter.
Table 1: Predicted Physicochemical Properties of (E)-5-methyl-4-undecene and a Related Compound
| Property | (E)-5-methyl-4-undecene | 5-undecene, 7-methyl-, (E)- |
| Molecular Formula | C₁₂H₂₄ nih.gov | C₁₂H₂₄ |
| Molecular Weight | 168.32 g/mol nih.gov | |
| LogKow (Octanol-Water Partition Coefficient) | 5.9 (Predicted) nih.gov | 5.98 (Predicted) epa.gov |
| Henry's Law Constant | 6.61e-2 atm-m³/mol (Predicted) epa.gov |
Biotransformation and Biodegradation Studies in Environmental Contexts
Environmental Monitoring Methodologies for Alkenes
A variety of analytical techniques are employed for the environmental monitoring of alkenes and other volatile organic compounds (VOCs) in air, water, and soil. gcms.czrpsgroup.com
For air monitoring, common methods involve the collection of air samples onto sorbent tubes followed by thermal desorption and analysis by gas chromatography (GC) coupled with a detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). rpsgroup.comtandfonline.com Real-time analysis can be achieved using techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), which can quantify VOCs to very low concentrations without pre-concentration. gcms.cz
In water and soil, the analysis of volatile alkenes typically involves purge-and-trap or headspace techniques to extract the compounds from the sample matrix. thermofisher.comyokogawa.com The extracted volatiles are then analyzed by GC or GC-MS. jfe-tec.co.jp For instance, in the purge-and-trap method, an inert gas is bubbled through a water sample, and the volatilized compounds are trapped on a sorbent material before being thermally desorbed for analysis. thermofisher.com
Table 2: Common Environmental Monitoring Techniques for Alkenes
| Technique | Matrix | Description |
| Gas Chromatography (GC) with FID or MS | Air, Water, Soil | Separates compounds based on their physicochemical properties, followed by detection. tandfonline.com |
| Thermal Desorption-GC-MS | Air | Volatiles are trapped on a sorbent tube, then heated to release them for GC-MS analysis. rpsgroup.com |
| Purge-and-Trap GC-MS | Water, Soil | Inert gas purges volatiles from the sample onto a trap for subsequent analysis. thermofisher.com |
| Headspace GC-MS | Water, Soil | The vapor phase above a sample in a sealed vial is analyzed. rpsgroup.com |
| Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) | Air, Water | A real-time analytical technique for direct gas analysis to ultra-trace levels. gcms.cz |
| Photoionization Detector (PID) | Air, Water | A non-destructive detector that uses UV light to ionize compounds for detection, often used for total VOC measurements. yokogawa.com |
Industrial and Niche Applications
Role in Petrochemical Feedstocks and Polymer Industry
(E)-5-methyl-4-undecene and its isomers are relevant to the petrochemical and polymer sectors. Isomers such as 2-undecene, 4-methyl- and 7-methyl-4-undecene (B14254020) have been identified as products resulting from the pyrolysis of polypropylene. mmscience.euuni-hamburg.de Such pyrolytic oils can be utilized as feedstocks in the broader petrochemical industry.
As an alkene, (E)-5-methyl-4-undecene possesses a carbon-carbon double bond that allows it to participate in polymerization reactions under specific conditions to form larger hydrocarbon chains. smolecule.com This reactivity is fundamental to the polymer industry. While this specific molecule is not a common commodity monomer, the inclusion of various α-olefins and non-conjugated dienes is a standard method for producing specialized polymers and thermoplastic elastomers. google.comepo.org For example, long-chain α-olefins such as 1-undecene (B165158) are cited as potential co-monomers in the production of ethylene-α-olefin-non-conjugated diene copolymer rubbers. google.com The use of specialty alkenes allows for the fine-tuning of polymer properties.
Application as a Model Compound in Fundamental Chemical Research
The distinct structure of (E)-5-methyl-4-undecene makes it a valuable compound for research purposes. smolecule.com It serves as an intermediate in the synthesis of more complex organic molecules and is used in studies within organic chemistry and materials science focused on the development of new reactions or materials. smolecule.com
The compound's uniqueness lies in the specific placement of the methyl group at the fifth carbon position relative to the double bond, combined with its (E) stereochemistry. smolecule.com This configuration influences its chemical reactivity compared to its isomers or linear alkenes, making it a useful model for investigating the steric and electronic effects of substituents in chemical reactions. smolecule.com
Formulation Component in Specialty Lubricants and Elastomers
The class of branched olefins is known for its application in specialty lubricants and elastomers. The branched structure can impact physical properties such as viscosity, lubricity, and performance at low temperatures. In the field of elastomers, the synthesis of materials like ethylene-propylene-diene monomer (EPDM) rubbers involves the incorporation of a diene monomer to introduce unsaturation, and the properties of these elastomers can be modified by the choice of α-olefin co-monomers. google.com Patents related to thermoplastic elastomer compositions list a wide array of α-olefins and dienes as potential building blocks, establishing a clear role for such alkenes in creating specialty polymers with tailored properties. google.comepo.org
Contribution to Aroma Profiles in Non-Food and Non-Cosmetic Contexts (e.g., as a research chemical derived from thermal degradation of carotenoids)
(E)-5-methyl-4-undecene is relevant in research contexts that study the complex volatile profiles generated from the thermal treatment of biomass. The thermal degradation of naturally occurring pigments like carotenoids is known to produce a wide variety of volatile organic compounds. nih.govresearchgate.net
While (E)-5-methyl-4-undecene has not been explicitly identified as a product in the available research, its saturated counterpart, 5-methylundecane (B167939), is noted as a useful research chemical and an aroma compound derived from the thermal breakdown of carotenoids in models using cashew apple juice. chemicalbook.com The identification of the C12 alkane skeleton strongly suggests that related unsaturated and branched structures, including methyl-undecenes, could also be formed through similar degradation pathways. This makes the compound a molecule of interest for researchers studying the mechanisms of biomass degradation and the resulting chemical profiles for non-aroma applications.
Use in Thermal Oxidation Stability Studies of Hydrocarbon Fuels
The performance and stability of hydrocarbon fuels are critical areas of research, with a focus on understanding how fuel composition affects properties like thermal and oxidative stability. dtic.milacs.org Research on jet fuels has shown that hydrotreating processes, while removing some deposit-forming heteroatoms, can also strip out natural antioxidants, potentially increasing the fuel's susceptibility to oxidation. dtic.mil
Future Research Directions and Emerging Paradigms
Development of Novel Stereoselective Synthetic Strategies
The creation of specific stereoisomers is a cornerstone of modern organic synthesis, and (E)-5-methyl-4-undecene is no exception. Future research will undoubtedly focus on the development of novel synthetic strategies that offer high stereoselectivity, atom economy, and environmental compatibility. sotelolab.es
Key areas of exploration will likely include:
Advanced Catalytic Systems: The use of novel transition-metal catalysts and organocatalysts to control the E-selectivity of the double bond formation is a promising avenue. Research into ligands that can fine-tune the steric and electronic environment of the catalytic center will be crucial for achieving near-perfect stereocontrol.
Multicomponent Reactions (MCRs): Designing MCRs that can construct the carbon skeleton of (E)-5-methyl-4-undecene in a single step from simple precursors would represent a significant leap in efficiency. sotelolab.es These reactions inherently minimize waste and reduce the number of purification steps required. sotelolab.es
Biocatalysis: The use of enzymes to catalyze the formation of the target molecule offers the potential for unparalleled stereoselectivity under mild reaction conditions. Future work may involve the discovery or engineering of enzymes specifically tailored for the synthesis of this compound.
A comparison of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Advantages | Potential Challenges |
| Advanced Catalysis | High selectivity, potential for scalability | Catalyst cost and sensitivity, ligand design |
| Multicomponent Reactions | High atom economy, reduced steps, time-efficient sotelolab.es | Complex reaction optimization, discovery of suitable reaction partners |
| Biocatalysis | High stereoselectivity, mild conditions, environmentally friendly | Enzyme discovery and stability, substrate scope limitations |
Exploration of Catalytic Transformations for Value-Added Products
The carbon-carbon double bond in (E)-5-methyl-4-undecene is a versatile functional group that can be transformed into a wide array of valuable products through catalysis. Future research will aim to expand the repertoire of catalytic transformations for this specific alkene.
Promising areas of investigation include:
Metathesis Reactions: Cross-metathesis of (E)-5-methyl-4-undecene with various functionalized alkenes could lead to the synthesis of specialty chemicals, polymers, and pharmacologically active compounds. ifpenergiesnouvelles.fr The choice of catalyst will be critical in controlling the reaction's outcome and selectivity. ifpenergiesnouvelles.fr
Selective Oxidation: The development of catalytic methods for the selective oxidation of the double bond to form epoxides, diols, or carbonyl compounds is a key research direction. These products serve as important intermediates in organic synthesis. The use of green oxidants like hydrogen peroxide would be particularly advantageous. researchgate.net
Asymmetric Hydrogenation: The creation of a chiral center via asymmetric hydrogenation of the double bond could open doors to the synthesis of enantiomerically pure compounds with potential applications in the pharmaceutical and fragrance industries.
Integration of Advanced Analytical Techniques for In-Situ Studies
Understanding the intricate details of reaction mechanisms and kinetics is paramount for process optimization. The integration of advanced analytical techniques for real-time, in-situ monitoring of reactions involving (E)-5-methyl-4-undecene will be a major focus of future research.
Techniques that are expected to play a significant role include:
Hyphenated Chromatographic-Spectrometric Methods: The coupling of gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (MS) allows for the separation and identification of reactants, intermediates, and products in complex reaction mixtures. researchgate.netmdpi.com The use of high-resolution mass spectrometry (HRMS) can provide precise mass measurements for unambiguous compound identification. researchgate.net
Spectroscopic Probes: Techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can provide real-time information about the changes in functional groups during a reaction, offering insights into reaction kinetics and mechanisms.
Process Analytical Technology (PAT): The implementation of PAT tools will enable continuous monitoring and control of reaction parameters, leading to improved product quality, yield, and process safety. researchgate.net
Predictive Modeling for Environmental Behavior and Industrial Performance
Computational chemistry and data-driven modeling are becoming indispensable tools in modern chemical research. Future efforts will likely involve the development of predictive models to understand the environmental fate and industrial performance of (E)-5-methyl-4-undecene.
Key areas for model development include:
Quantitative Structure-Property Relationship (QSPR): QSPR models can be developed to predict various physical and chemical properties of (E)-5-methyl-4-undecene, such as its boiling point, vapor pressure, and solubility. core.ac.uk These models are crucial for designing and optimizing industrial processes.
Environmental Fate Modeling: Models that predict the compound's behavior in the environment, including its transport, degradation, and potential for bioaccumulation, are essential for assessing its environmental impact.
Process Simulation: The use of process simulation software can help in the design and optimization of large-scale production processes for (E)-5-methyl-4-undecene and its derivatives, leading to improved efficiency and reduced costs.
Investigation of Non-Conventional Reaction Media and Sustainable Processes
The principles of green chemistry are increasingly guiding chemical research and development. A significant future research direction will be the investigation of non-conventional reaction media and the development of more sustainable processes for the synthesis and transformation of (E)-5-methyl-4-undecene. researchgate.net
This will involve exploring alternatives to traditional volatile organic solvents (VOCs), such as:
Water: As a benign and abundant solvent, water is an attractive medium for certain catalytic reactions. researchgate.netnih.gov Research into phase-transfer catalysis and the design of water-soluble catalysts will be important.
Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a non-toxic, non-flammable, and inexpensive solvent alternative. researchgate.net Its properties can be tuned by adjusting pressure and temperature, offering a high degree of control over reaction conditions.
Ionic Liquids (ILs): ILs are salts that are liquid at or near room temperature and have negligible vapor pressure. researchgate.net Their unique properties can lead to enhanced reaction rates and selectivities. researchgate.net
Solvent-Free Reactions: Whenever possible, conducting reactions without a solvent is the most sustainable approach. semanticscholar.org
The overarching goal of this research is to minimize the environmental footprint of chemical processes by reducing waste, conserving energy, and using renewable resources. nih.gov The E-Factor, which measures the amount of waste produced per kilogram of product, is a useful metric for evaluating the sustainability of a chemical process. nih.govsemanticscholar.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
